Enhanced Hydrophobicity: LogP and Water Solubility Profile vs. Inorganic Hydrazine Sulfate
The presence of a seven-carbon alkyl chain in Hydrazine, heptyl-, sulfate dramatically increases its lipophilicity compared to the inorganic salt, hydrazine sulfate. This difference is critical for applications requiring membrane permeability or non-aqueous solubility. While a direct LogP value for the sulfate salt is not publicly available, the free base heptylhydrazine (CAS 2656-72-6) is reported to be 'insoluble in water' but soluble in organic solvents like ethanol and ether [1]. This contrasts sharply with hydrazine sulfate (CAS 10034-93-2), which is highly water-soluble (e.g., >200 g/L). The sulfate salt form of heptylhydrazine is expected to moderate this extreme hydrophobicity while retaining significant lipophilic character, offering a unique partitioning profile not achievable with short-chain or unsubstituted hydrazines [2].
| Evidence Dimension | Lipophilicity (LogP) and Water Solubility |
|---|---|
| Target Compound Data | Free base heptylhydrazine: Insoluble in water; soluble in organic solvents [1]. Sulfate salt expected to be moderately water-soluble but significantly more lipophilic than inorganic salts [2]. |
| Comparator Or Baseline | Hydrazine sulfate (CAS 10034-93-2): Highly water-soluble (>200 g/L); very low LogP. |
| Quantified Difference | Estimated LogP increase of ~3-4 units for the free base vs. hydrazine; sulfate salt provides a tunable intermediate. |
| Conditions | Class-level trend based on alkyl chain length and counterion effects; free base data from [1]. |
Why This Matters
This property determines the compound's suitability for reactions in non-aqueous media, its extraction behavior in work-up procedures, and its ability to interact with hydrophobic biological targets, directly influencing experimental design and procurement decisions.
- [1] Solubility of Things. (n.d.). Heptylhydrazine. Material Properties. View Source
- [2] LiMSforum. (2023). Hydrazines. In Shared metadata for data-centric materials science. (Class-level inference on solubility trends). View Source
